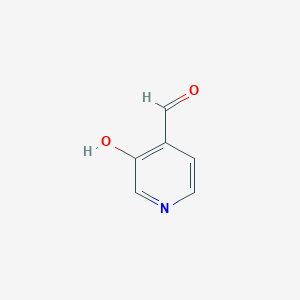

3-Hydroxypyridine-4-carboxaldehyde

描述

Historical Trajectory of Pyridine (B92270) Aldehyde Chemistry

The story of pyridine and its derivatives is a fascinating journey through the annals of organic chemistry. Pyridine itself was first isolated in the late 1840s by the chemist Thomas Anderson from heated animal bones. acs.org However, its chemical structure, a six-membered aromatic ring containing a nitrogen atom, was only elucidated decades later by Wilhelm Körner and James Dewar. acs.orgwikipedia.org

The synthesis of pyridine derivatives has been a long-standing challenge and a subject of intense research. A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, a method that allows for the creation of substituted pyridines from a β-keto acid, an aldehyde, and ammonia. wikipedia.orgfiveable.me This was followed by the Chichibabin pyridine synthesis in 1924, which involves the reaction of aldehydes and ketones with ammonia. wikipedia.org More recently, the Kröhnke pyridine synthesis, discovered in 1961, provided another versatile method for preparing a variety of pyridine compounds. nih.gov

The development of methods to synthesize pyridine aldehydes, such as 3-Hydroxypyridine-4-carboxaldehyde, has been crucial for their application in various fields. Early methods for preparing pyridine aldehydes often involved the oxidation of the corresponding methyl or hydroxymethylpyridines. wikipedia.org The first reported synthesis of this compound in 1958 utilized the oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide. wikipedia.org Since then, other synthetic routes have been developed, including those starting from isonicotinic acid or maltol (B134687) derivatives.

Significance of the this compound Scaffold in Advanced Chemical Science

The significance of the this compound scaffold lies in its unique combination of functional groups and its structural similarity to important biological molecules. The presence of both a hydroxyl and an aldehyde group on the pyridine ring imparts a rich and versatile reactivity to the molecule.

A key aspect of its importance is its role as an analogue of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.org PLP is a crucial coenzyme in a vast array of enzymatic reactions in the body. This compound mimics the enzyme-bound form of PLP, allowing researchers to study the mechanisms of these vital reactions, particularly those involving the formation of Schiff bases with amino acids. wikipedia.org

Furthermore, the pyridine ring itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. rsc.orgdovepress.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with biological targets. acs.org The specific arrangement of the hydroxyl and aldehyde groups in this compound allows for a range of chemical modifications, making it a valuable building block for the synthesis of new pharmaceutical agents. klandchemicals.comnih.gov

Overview of Multifaceted Research Disciplines Involving this compound

The unique properties of this compound have led to its application in a diverse array of scientific fields:

Medicinal Chemistry: As a vitamin B6 analogue, it is instrumental in mechanistic studies of enzymes that utilize pyridoxal 5'-phosphate. wikipedia.org Derivatives of this compound have also shown potential as anticancer agents. The broader family of 3-hydroxypyridine (B118123) derivatives is explored for various therapeutic applications, including antimicrobial and anti-inflammatory agents. dovepress.comresearchgate.net

Materials Science: The compound's fluorescent properties are of particular interest. wikipedia.org In 2020, it was identified as the lowest molecular weight dye to exhibit green fluorescence, making it a valuable component in the development of new fluorescent materials. wikipedia.org Its ability to coordinate with metal ions also suggests potential applications in the creation of metal-organic frameworks (MOFs) and other advanced materials.

Catalysis: The reactivity of the aldehyde and hydroxyl groups allows this compound to participate in various chemical transformations. It can be used as a starting material or a ligand in catalytic processes. For instance, the formation of Schiff base complexes with metals can lead to robust and reactive catalysts. wikipedia.org

Biological Studies: Beyond its role in enzyme studies, the fluorescent nature of this compound makes it a useful tool for biological imaging and sensing. For example, it has been used in the detection and quantification of cysteine in aqueous solutions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | alfa-chemistry.comamericanelements.com |

| Molecular Weight | 123.11 g/mol | alfa-chemistry.com |

| Appearance | Colorless, needle-shaped crystals | klandchemicals.com |

| Melting Point | 126–128 °C (259–262 °F; 399–401 K) | wikipedia.org |

| Density | 1.327 g/cm³ | americanelements.comwikipedia.org |

| Boiling Point | 323.8 °C at 760 mmHg | americanelements.com |

| Solubility | Soluble in alcohol and water | klandchemicals.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Property | Wavelength/Value | Conditions | Source |

| Fluorescence Emission Maximum (λem,max) | 525 nm | Aqueous solution at alkaline pH | wikipedia.org |

| Isosbestic Points (Absorption) | 270 nm and 341 nm | Acidic solutions | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPDIRQWJSXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171673 | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-54-3 | |

| Record name | 3-Hydroxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1849-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways

Oxidative Approaches to 3-Hydroxypyridine-4-carboxaldehyde Synthesis

Oxidative methods are a primary route for the synthesis of this compound. These approaches typically involve the conversion of a methyl or hydroxymethyl group at the 4-position of the pyridine (B92270) ring into an aldehyde.

The first reported synthesis of this compound in 1958 was achieved through the oxidation of 3-hydroxy-4-pyridinemethanol. wikipedia.org This transformation is commonly carried out using manganese dioxide (MnO₂) as the oxidizing agent in a liquid-phase reaction. wikipedia.orgiitm.ac.in While this method is effective, studies have reported yields around 40% for this specific oxidation step. iitm.ac.in

A significant advancement in this oxidative approach is the use of vapour-phase catalytic oxidation. iitm.ac.in In this method, 3-hydroxy-4-pyridinemethanol is passed over a V-Mo-O catalyst in the presence of air at elevated temperatures (e.g., 375 °C). iitm.ac.in This technique has been shown to offer higher selectivity and conversion rates compared to the traditional liquid-phase oxidation, minimizing disadvantages such as the large volume of catalyst required and its non-regenerability. iitm.ac.in The proposed mechanism involves the abstraction of the acidic hydrogen from the methanolic group by the vanadium metal-oxygen double bond, followed by adsorption, dehydration to form the aldehyde, and desorption from the catalyst surface. iitm.ac.in

An alternative oxidative strategy begins with more accessible precursors like 4-picoline. google.com This multi-step pathway can be adapted to introduce the required 3-hydroxyl group. The general, non-hydroxylated synthesis involves a four-step sequence: google.com

N-Oxidation: 4-Picoline is oxidized, often with hydrogen peroxide in an acidic medium, to form 4-picoline-N-oxide. google.com

Acylation & Rearrangement: The N-oxide reacts with acetic anhydride, which leads to the formation of acetic acid-4-picolyl ester. google.com

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions, to yield 4-pyridinemethanol (B147518). google.com

Oxidation: The final step is the oxidation of 4-pyridinemethanol to the desired 4-pyridinecarboxaldehyde (B46228). google.com

To produce the 3-hydroxy derivative, this pathway requires modification. This can be achieved through strategies such as directed ortho-hydroxylation at an early stage or through late-stage functionalization to introduce the hydroxyl group at the 3-position of the pyridine ring. Another related approach involves the direct vapour-phase oxidation of 3-hydroxy-4-methylpyridine (B72547) over a V-Mo-O catalyst, which converts the methyl group directly to the aldehyde. iitm.ac.in

Condensation and Reductive Hydrolysis Protocols

A distinct synthetic route avoids direct oxidation of a methyl or alcohol group, instead building the aldehyde functionality through condensation and subsequent hydrolysis. This method has been detailed for the synthesis of 4-pyridinecarboxaldehyde and is adaptable for the 3-hydroxy analogue. google.com

This protocol begins with a solvent-free condensation reaction. google.com For the synthesis of the target compound, 3-hydroxyisonicotinic acid would be heated with either ethylenediamine (B42938) or o-phenylenediamine. This reaction, conducted at temperatures ranging from 150°C to 260°C, forms a 4-pyridine-2-imidazoline intermediate. google.com Careful temperature control is crucial, as excessive heat could lead to the degradation of the hydroxyl group.

The imidazoline (B1206853) intermediate is then converted to the final aldehyde product in a two-step process: google.com

Reduction: The intermediate is first reduced. This is commonly achieved using sodium borohydride (B1222165) in an ethanol (B145695) solvent at low temperatures (e.g., -10°C) under an inert atmosphere. google.com

Acid Hydrolysis: Following the reduction, the product is subjected to acid hydrolysis, for instance by refluxing with an oxalic acid solution, to yield this compound. google.com

This pathway offers high yields, with analogous reactions for the non-hydroxylated compound reporting yields around 85-88%. google.com

Improvements in Synthetic Efficacy and Yield

Vapour-phase oxidation over a V-Mo-O catalyst has demonstrated significantly higher efficacy. Research shows that this method leads to greater conversion of the starting material and higher selectivity for the desired aldehyde product compared to both the oxidation of the corresponding alcohol and the methylpyridine precursor. iitm.ac.in

Table 1: Comparison of Vapour-Phase Oxidation Results iitm.ac.in

| Starting Material | Conversion (%) | Selectivity to Aldehyde (%) |

| 3-Hydroxy-4-pyridinemethanol | 85.0 | 90.0 |

| 3-Hydroxy-4-methylpyridine | 15.0 | 75.0 |

Data represents preliminary results from vapour-phase oxidation at 375°C over a V-Mo-O catalyst.

Comparative Analysis of Preparative Routes

One common and direct approach is the oxidation of 3-hydroxy-4-(hydroxymethyl)pyridine. This method is appealing due to the commercial availability of the starting material. Manganese dioxide (MnO2) is a frequently used oxidizing agent for this transformation. However, this reaction can be prone to over-oxidation, leading to the formation of the corresponding carboxylic acid and thus reducing the yield of the desired aldehyde. Careful control of reaction conditions such as temperature and reaction time is crucial to optimize the yield of this compound.

A more regioselective alternative for the formylation of phenols is the Duff reaction. wikipedia.org This method employs hexamethylenetetramine as the formylating agent, typically in the presence of an acid catalyst. wikipedia.org The Duff reaction generally favors formylation at the ortho position to the hydroxyl group. wikipedia.org However, its applicability to 2-hydroxypyridine (B17775) has been reported to be unsuccessful. core.ac.uk

Organometallic-mediated formylation offers a highly regioselective route. This involves the protection of the hydroxyl group of 3-hydroxypyridine (B118123), followed by directed ortho-metalation (lithiation) and subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF). While this multi-step approach can provide excellent control over the position of formylation, it requires the use of protecting groups and strictly controlled anhydrous and inert reaction conditions.

A different strategy involves the reductive hydrolysis of 4-pyridine-2-imidazoline intermediates, which can be synthesized from isonicotinic acid. This multi-step process offers an alternative pathway to the target aldehyde.

Table 1: Comparative Analysis of Preparative Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation | 3-Hydroxy-4-(hydroxymethyl)pyridine | Manganese dioxide (MnO2) | Direct, one-step conversion | Risk of over-oxidation to carboxylic acid, potentially moderate yields |

| Reimer-Tiemann Reaction | 3-Hydroxypyridine | Chloroform, strong base nrochemistry.comwikipedia.org | Utilizes readily available starting materials | Poor regioselectivity, formation of isomers, potentially low yields nrochemistry.comresearchgate.net |

| Duff Reaction | 3-Hydroxypyridine | Hexamethylenetetramine, acid wikipedia.org | Generally good regioselectivity for ortho-formylation of phenols wikipedia.org | Reported to be ineffective for 2-hydroxypyridine core.ac.uk |

| Organometallic-mediated Formylation | Protected 3-hydroxypyridine | Organolithium reagent, DMF | High regioselectivity | Multi-step process, requires protecting groups and stringent conditions |

Strategic Considerations for Introducing the 3-Hydroxyl Group

One of the most common and reliable methods for introducing a hydroxyl group at the 3-position of the pyridine ring is through the diazotization of 3-aminopyridine, followed by hydrolysis of the resulting diazonium salt. This approach offers excellent regioselectivity, ensuring the hydroxyl group is placed at the desired position.

Another strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the 3-position of the pyridine ring. A patent describes the preparation of 3-hydroxypyridine from 3-chloropyridine (B48278) by reaction with a basic hydroxide (B78521) at elevated temperatures. google.com For this reaction to be efficient, the pyridine ring often needs to be activated by electron-withdrawing groups.

The synthesis of the pyridine ring itself can be a strategic approach to incorporate the 3-hydroxyl group from the outset. Various condensation reactions of acyclic precursors can be employed to construct the functionalized pyridine skeleton directly. baranlab.org This can be an efficient way to build molecular complexity in a convergent manner.

Furthermore, the catabolism of 4-hydroxypyridine (B47283) in certain microorganisms, such as Arthrobacter sp., has been shown to proceed via enzymatic hydroxylation to form 3,4-dihydroxypyridine. nih.gov While a biological method, this highlights a potential biocatalytic strategy for the introduction of the 3-hydroxyl group.

Table 2: Strategic Considerations for Introducing the 3-Hydroxyl Group

| Strategy | Precursor | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization of Aminopyridine | 3-Aminopyridine | Diazotization followed by hydrolysis | High regioselectivity | Diazonium salts can be unstable |

| Nucleophilic Aromatic Substitution | 3-Chloropyridine | Reaction with basic hydroxide google.com | Direct displacement of a leaving group | May require harsh conditions and an activated ring |

| Ring Synthesis | Acyclic precursors | Condensation and cyclization baranlab.org | Convergent approach, builds complexity early | Can be complex and require significant optimization |

Chemical Reactivity and Reaction Mechanisms

Aldehyde Functional Group Reactivity

The reactivity of 3-Hydroxypyridine-4-carboxaldehyde is largely dictated by its aldehyde group, which readily engages with nucleophiles, and is susceptible to both oxidation and reduction. The presence of the adjacent hydroxyl group and the pyridine (B92270) ring also modulates its chemical behavior, particularly in reactions mimicking biological processes.

Imine Formation and Schiff Base Intermediates

A cornerstone of the reactivity of this compound is its reaction with primary amines to form imines, also known as Schiff bases. lumenlearning.com This reversible, acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond. libretexts.orglibretexts.org The mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfers and the elimination of a water molecule. lumenlearning.comlibretexts.org The stability and formation rate of these imines are influenced by pH, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). libretexts.org

Schiff bases derived from this compound have been synthesized and characterized using various spectroscopic methods, including NMR, to study their structure and tautomeric properties. researchgate.netambeed.com These studies confirm the formation of the hydroxy/imino tautomer in both solution and solid states. researchgate.net

The formation of Schiff bases between this compound and amino acids has been a subject of detailed kinetic and equilibrium studies, largely due to its role as a model for pyridoxal-5'-phosphate (PLP) dependent enzymes. ucsb.edu The reaction is crucial for processes like transamination. ucsb.edu

Studies by French, Auld, and Bruice established the rates and equilibrium constants for the formation of imines with various amino acids. ucsb.eduacs.org The equilibrium for imine formation is dependent on the specific amino acid and the pH of the solution. The reaction involves the formation of an aldimine intermediate, which is central to subsequent catalytic reactions.

Table 1: Equilibrium Constants for Imine Formation with this compound

| Amino Acid | Equilibrium Constant (Keq) | Conditions | Reference |

|---|---|---|---|

| Alanine (B10760859) | Data reported in cited literature | Aqueous solution | ucsb.edu |

| Glutamic Acid | Data reported in cited literature | Aqueous solution | ucsb.edu |

Note: Specific numerical values for Keq require consulting the original papers by T.C. Bruice et al. The provided citations confirm that these studies were conducted.

The rate of imine formation is generally fastest around a pH of 5. lumenlearning.com At lower pH, the amine reactant is protonated and non-nucleophilic, slowing the reaction. At higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

The Schiff bases formed from this compound and amino acids can undergo prototropic shifts, which are tautomeric rearrangements involving the movement of a proton. This process is fundamental to the catalytic activity of PLP-dependent enzymes, leading to transamination or racemization. ucsb.edu In these Schiff bases, an equilibrium exists between the phenol-imine and the keto-enamine tautomeric forms. rsc.orgmjcce.org.mk Spectroscopic studies have shown that for Schiff bases of this compound, the hydroxyimino tautomer is the predominant form in solution. researchgate.netresearchgate.net

The compound can catalyze the racemization of amino acids. This occurs via the formation of the Schiff base, followed by the removal of the amino acid's α-proton by a base. The resulting planar carbanionic intermediate can be reprotonated from either face, leading to a loss of stereochemical configuration. Aldehydes, in general, are known to accelerate amino acid racemization. researchgate.net Research comparing the rates of general base-catalyzed prototropy and racemization for the aldimine of this compound and alanine found that the rate constants for prototropy were significantly higher than those for racemization. ucsb.edu This suggests that in this model system, the reaction pathway leading to transamination is kinetically favored over racemization.

Table 2: Comparative Rate Constants for Alanine Schiff Base

| Process | Rate Constant (k) | Catalyst | Reference |

|---|---|---|---|

| Prototropy | 1.2 x 10³ M⁻¹s⁻¹ | General base catalysis | |

| Racemization | Data reported in cited literature | General base catalysis | ucsb.edu |

Note: The rate constant for prototropy indicates a rapid tautomeric shift in the Schiff base intermediate.

Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions beyond imine formation. A notable example is the Knoevenagel condensation. ambeed.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to the aldehyde, followed by a dehydration step. wikipedia.org This yields a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base. wikipedia.org For instance, this compound can react with compounds like malonic acid or thiobarbituric acid in the presence of a base like piperidine (B6355638) or pyridine. wikipedia.orgorganic-chemistry.org

Oxidation Pathways

The aldehyde functional group of this compound is susceptible to oxidation. It can be oxidized to the corresponding carboxylic acid, 3-hydroxypyridine-4-carboxylic acid. thermofisher.com This transformation can be achieved using various oxidizing agents. Conversely, the synthesis of this compound itself is often accomplished through the oxidation of the corresponding primary alcohol, 3-hydroxy-4-pyridinemethanol, using reagents like manganese dioxide. wikipedia.org

Reduction Pathways

The aldehyde group can be readily reduced to a primary alcohol, yielding 3-hydroxy-4-pyridinemethanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org This reagent acts as a source of hydride (H⁻), which performs a nucleophilic attack on the carbonyl carbon. masterorganicchemistry.comlibretexts.org The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to give the final alcohol product. libretexts.orgyoutube.com Sodium borohydride is a mild reducing agent and is selective for aldehydes and ketones, generally not reducing esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org

Hydroxyl Group Interactions

The hydroxyl group at the 3-position of this compound plays a pivotal role in its chemical behavior, influencing its conformation, coordination properties, and catalytic activity.

Intramolecular Hydrogen Bonding Phenomena

Intramolecular hydrogen bonding is a significant feature of this compound and related compounds. This noncovalent interaction between the 3-hydroxyl group and the 4-carboxaldehyde group affects the molecule's physical and spectral properties. While direct quantitative energy values for the intramolecular hydrogen bond in this compound are not extensively documented in the provided results, the principle of Resonance-Assisted Hydrogen Bonding (RAHB) is highly relevant. nih.gov In systems with RAHB, the hydrogen bond strength is enhanced by electron delocalization within the resulting quasi-aromatic ring. nih.gov For related phenolic compounds, the energy of such intramolecular hydrogen bonds can range from approximately 8.2 to 23.6 kcal/mol. nih.gov

Coordination Chemistry with Metal Ions and Polyoxometalates (POMs)

The 3-hydroxyl group, in conjunction with the adjacent aldehyde or other functionalities, makes 3-hydroxypyridinones, a class of compounds including this compound, effective chelating agents for various metal ions. kcl.ac.ukresearchgate.net These compounds exhibit a high affinity for hard metal ions like Fe(III), Al(III), and Ga(III), forming stable complexes. researchgate.net The bidentate nature of the 3-hydroxypyridinone moiety allows it to form stable 3:1 ligand-to-metal complexes with trivalent metal ions that have a coordination number of six. kcl.ac.uk The hydroxyl group is crucial for this coordination, enhancing the ability to form coordination polymers with metals like Zn(II).

Furthermore, this compound and its derivatives can interact with polyoxometalates (POMs), which are large, anionic metal-oxo clusters. nih.gov The functionalization of POMs can be achieved by coordinating organic ligands to metal centers on the POM surface. nih.gov While specific studies detailing the direct coordination of this compound to POMs are not abundant in the provided results, the general principle involves the reaction of a transition-metal-substituted polyanion with a suitable organic ligand. nih.gov The hydroxyl and aldehyde groups of this compound could potentially serve as coordination sites for metal ions within the POM framework or on its surface.

Catalytic Transformations Mediated by this compound

This compound serves as a catalyst in several important organic reactions, largely due to its structural analogy to pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.org

Transamination Reactions with Amino Acids

This compound is a well-studied model compound for PLP-dependent transamination reactions. researchgate.net It reacts with amino acids, such as alanine, to form a Schiff base (aldimine) intermediate. researchgate.net This is followed by a tautomeric shift (prototropy) to a ketimine, which then hydrolyzes to yield a keto acid (e.g., pyruvic acid) and the pyridoxamine (B1203002) analog. researchgate.net The reaction is subject to general base catalysis. researchgate.netacs.org

Studies have shown that the transamination of 3-hydroxypyridine-4-aldehyde with DL-alanine is nearly quantitative over a pH range of 3 to 8. researchgate.net The rate of this reaction is influenced by the buffer used and exhibits a significant deuterium (B1214612) isotope effect, confirming that the proton transfer is a key step. researchgate.net The hydroxyl group is critical for this catalytic activity; for instance, 4-Pyridinecarboxaldehyde (B46228), which lacks the hydroxyl group, does not show the same catalytic efficiency.

Below is a table summarizing key findings from a study on the transamination of 3-hydroxypyridine-4-aldehyde with DL-alanine:

| Buffer (1 M) | pH | kobsd with DL-alanine (s-1) | kobsd with DL-alanine-d4 (s-1) | Isotope Effect (kH/kD) |

| Imidazole (B134444) | ~7 | - | ~6-7 times smaller than with DL-alanine | ~6-7 |

| Acetate | ~4.7 | - | ~6-7 times smaller than with DL-alanine | ~6-7 |

Aldol (B89426) Condensation Catalysis

This compound has been shown to catalyze aldol condensations. Its effectiveness in this role is attributed to the hydrogen-bonding capability of its hydroxyl group, which allows for greater geometric control compared to simpler aldehydes like 3-Pyridinecarboxaldehyde. Threonine aldolases, which are PLP-dependent enzymes, catalyze the reversible aldol condensation of glycine (B1666218) and aldehydes to produce β-hydroxy-α-amino acids. nih.gov While this compound is not an enzyme, its structural similarity to PLP allows it to facilitate similar transformations in a non-enzymatic context. The mechanism of proline-catalyzed aldol reactions, which proceeds through an enamine intermediate, provides a well-studied parallel for this type of organocatalysis. wikipedia.org

Pyridine Ring Reactivity and Substitution Chemistry

The pyridine ring of this compound is an aromatic system, but its reactivity is significantly influenced by the nitrogen atom and the attached functional groups. wikipedia.org The nitrogen atom makes the pyridine ring more electron-deficient than benzene (B151609), which affects its susceptibility to electrophilic and nucleophilic substitution reactions. wikipedia.orgquimicaorganica.org

In general, electrophilic substitution on the pyridine ring is less facile than on benzene and typically requires more forcing conditions. quimicaorganica.org The substitution occurs preferentially at the 3- and 5-positions. quimicaorganica.org Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org

The reactivity of the pyridine ring in this compound can be modulated by substitution. Electron-withdrawing groups (EWGs) at the 4-position of the pyridine ring in related pyridinophane complexes have been shown to increase the catalytic activity of the corresponding iron complexes in C-C coupling reactions. nih.gov This is attributed to the influence of the substituent on the electronic properties of the metal center. nih.gov While specific studies on the substitution chemistry of this compound itself were not detailed in the search results, these findings on related pyridine derivatives suggest that modification of the pyridine ring is a viable strategy for tuning its reactivity. nih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of 3-Hydroxypyridine-4-carboxaldehyde, offering detailed information about its atomic arrangement in both solution and the solid state.

The ¹H NMR spectrum of this compound provides distinct signals for its aromatic, aldehyde, and hydroxyl protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a broad singlet for the hydroxyl proton (OH) at approximately 11.04 ppm, indicating its acidic nature and potential involvement in hydrogen bonding. chemicalbook.com The aldehyde proton (CHO) appears as a sharp singlet further downfield at around 10.37 ppm. chemicalbook.com The aromatic protons on the pyridine (B92270) ring appear at 8.46 ppm (singlet, H-2), 8.20 ppm (doublet, J=4.88 Hz, H-6), and 7.46 ppm (doublet, J=4.88 Hz, H-5). chemicalbook.com The aldehyde proton's chemical shift is generally observed in the range of δ 9.8–10.2 ppm, with the hydroxyl proton signal often broadened due to exchange and hydrogen bonding. researchgate.net

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| OH | 11.04 | broad singlet | - |

| CHO | 10.37 | singlet | - |

| H-2 | 8.46 | singlet | - |

| H-6 | 8.20 | doublet | 4.88 |

| H-5 | 7.46 | doublet | 4.88 |

Data obtained in DMSO-d₆ at 400 MHz. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts are spread over a wider range (up to 200 ppm), which typically allows for the resolution of each unique carbon atom. libretexts.org For this compound, the aldehyde carbonyl carbon (C=O) is expected to resonate significantly downfield, generally in the region of 190-210 ppm. udel.edu The carbons of the pyridine ring appear in the aromatic region (100-170 ppm). The carbon atom attached to the hydroxyl group (C-3) is expected to be in the 155-165 ppm range, while other ring carbons will have shifts influenced by the positions of the nitrogen atom and the functional groups. researchgate.netwisc.edu Detailed assignments can be confirmed using two-dimensional NMR techniques like HMQC and HMBC, which correlate carbon signals with their attached protons. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 210 |

| C-OH (Aromatic) | 155 - 165 |

¹⁵N and ¹⁷O NMR are powerful, albeit less common, techniques for probing the electronic environment of heteroatoms and are particularly useful for studying tautomerism. In derivatives of this compound, such as Schiff bases, ¹⁵N and ¹⁷O NMR have been instrumental in establishing that the hydroxy/imino tautomer is the dominant form in solution. researchgate.net This tautomer features an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen (O-H···N). The chemical shifts observed in these studies provide direct evidence for this structural arrangement over the alternative keto/enamine form. researchgate.net While specific ¹⁷O NMR data for this compound itself is not widely reported, the technique is highly sensitive to the oxygen environment (e.g., C=O vs. C-OH), making it theoretically ideal for distinguishing between tautomeric forms. hw.ac.uk

Solid-state NMR techniques, such as ¹³C CPMAS, provide information about the structure of molecules in their crystalline form. For Schiff base derivatives of this compound, ¹³C CPMAS NMR studies have confirmed that the hydroxy/imino tautomer, observed in solution, is also the predominant form in the solid state. researchgate.net Solid-state NMR has also been used to study the coordination and functionalization of pyridinecarboxaldehyde ligands in metal complexes. For instance, in a copper(II) complex of 3-pyridinecarboxaldehyde, solid-state NMR combined with other techniques was used to assign signals and study the functionalization of the substituent group.

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the hydroxyl and carbonyl groups. A strong, sharp band appears around 1680-1720 cm⁻¹ which is characteristic of the C=O stretching vibration of the aldehyde. researchgate.net A broad band is typically observed in the 3200–3400 cm⁻¹ region, corresponding to the O–H stretching vibration, with the broadening indicative of hydrogen bonding. researchgate.net Other notable vibrations include the C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H stretch (appearing as two weaker bands around 2720 and 2820 cm⁻¹). chemicalbook.com Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3400 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde | 1680 - 1720 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information on the electronic transitions within the molecule and is sensitive to factors like pH and tautomerism. The absorption spectrum of this compound has been a subject of study for decades due to its relation to vitamin B6. wisc.edu The compound's electronic absorption is significantly affected by the pH of the solution, which dictates the protonation state of the hydroxyl group and the pyridine nitrogen. libretexts.org

In aqueous solutions at alkaline pH (above 7.1), the compound exists in its anionic form, which exhibits a strong absorbance peak at approximately 385 nm. wisc.edu This anion is also fluorescent, with a maximum emission at 525 nm. wisc.edu In acidic solutions, the spectral properties change, and the compound displays isosbestic points at 270 nm and 341 nm, which indicate a clear equilibrium between two or more species. wisc.edu The electronic transitions are often described as π→π* transitions, with the aldehyde group's transition being observable around 300 nm. researchgate.net The study of these spectra allows for the quantitative description of hydration and tautomerization equilibria and the determination of microscopic acid dissociation constants for the different forms of the molecule. libretexts.org

Mass Spectrometric Techniques for Molecular Confirmation

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for providing the exact mass, which helps in distinguishing between isomers. The computed exact mass of the compound is 123.032028402 Da. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis has identified a molecular ion peak (m/z) at 123, which corresponds to the nominal molecular weight of the compound (123.11 g/mol ). echemi.com This confirmation of the molecular ion is a fundamental step in its structural identification.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Technique/Source |

| Molecular Weight | 123.11 g/mol | Alfa Chemistry, PubChem nih.govalfa-chemistry.com |

| Exact Mass | 123.032028402 Da | Computed by PubChem nih.gov |

| Molecular Ion Peak (m/z) | 123 | GC-MS echemi.com |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For 3-Hydroxypyridine-4-carboxaldehyde and its derivatives, DFT calculations provide a fundamental understanding of their chemical behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G*, are used to predict bond lengths, bond angles, and dihedral angles. This optimization is crucial as the molecule's geometry dictates its physical and chemical properties.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule, known as conformers, that can arise from rotation around single bonds. For this compound, rotation around the C-C bond connecting the aldehyde group to the pyridine (B92270) ring can lead to different conformers. DFT calculations can map the conformational landscape by determining the relative energies of these conformers, identifying the most energetically favorable orientations of the hydroxyl and aldehyde groups. The X-ray crystal structure of related compounds has shown that the preferred orientation around N-N bonds in substituted hydrazines involves the eclipsing of lone pairs on adjacent nitrogen atoms, a preference that can also be investigated in solution via computational rotamer equilibria studies. rsc.org

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap implies higher reactivity. nih.gov DFT calculations are widely used to compute these orbital energies and the resulting gap, providing insights into the molecule's electronic transitions and potential for chemical reactions. nih.govnih.gov For instance, in related 3-hydroxypyridine-4-one derivatives, DFT calculations at the B3LYP/6-311++G** level have been used to determine these electronic parameters to understand their antioxidant properties. researchgate.net

| Compound Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypyridine-4-one Derivatives | B3LYP/6-311++G** | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 to 5.0 | researchgate.net |

| 7-Hydroxycoumarin (for comparison) | TD-DFT/HF/3-21G | - | - | - | nih.gov |

This compound can exist in different tautomeric forms, primarily the enol form (3-hydroxy) and the keto or zwitterionic form (pyridone). nih.govresearchgate.netrsc.org Tautomers are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. The position of this equilibrium is highly sensitive to the molecular environment, such as the solvent. nih.govnih.gov

In the gas phase, the enol form of 3-hydroxypyridine is generally favored. researchgate.net However, in polar solvents like water, the zwitterionic keto form can be significantly stabilized through hydrogen bonding, leading to a mixture where both tautomers coexist in nearly equal proportions. nih.govresearchgate.net DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, are instrumental in predicting the relative stabilities of these tautomers. nih.govresearchgate.net By calculating the total energies of each form, researchers can determine the equilibrium constant and understand how factors like solvent polarity shift the balance between the enol and keto structures. nih.govrsc.org For example, studies on 3-hydroxypyridine have shown that the zwitterionic tautomer's absorbance intensity decreases in less polar environments, indicating a shift towards the enol form. nih.govresearchgate.net

Understanding the distribution of electron density within a molecule is crucial for predicting its reactive sites. DFT calculations can determine the partial atomic charges on each atom in this compound. Methods like Mulliken population analysis are used to partition the total electron density among the constituent atoms.

These charge distribution studies reveal the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule. For example, the oxygen atoms of the hydroxyl and carbonyl groups are typically found to have a partial negative charge, making them nucleophilic sites, while the adjacent carbon and hydrogen atoms often carry partial positive charges, marking them as electrophilic. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com These simulations are particularly useful for studying derivatives of this compound in complex environments, such as in solution or interacting with a biological macromolecule like an enzyme. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atoms' movements. This allows researchers to observe conformational changes, solvent interactions, and the binding process of a ligand to a receptor. nih.govchemrxiv.org For example, MD simulations have been used to study how 3-hydroxypyridine-4-one derivatives bind to the active site of enzymes like acetylcholinesterase, revealing key interactions and the stability of the ligand-protein complex over time. nih.gov These simulations can provide insights into the binding mode and can help in the rational design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.comnih.gov For derivatives of this compound, QSAR models can be developed to predict their antimicrobial or other biological activities. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be topological, geometrical, electronic, or physicochemical properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., the minimum inhibitory concentration, MIC). nih.govmdpi.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical and computational chemistry for understanding the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme. While extensive, specific molecular docking studies featuring this compound are not widely available in published literature, its well-established role as a structural analogue of pyridoxal (B1214274) (a form of vitamin B6) allows for an informed discussion of its potential interactions with relevant biological targets. pnas.org

The primary purpose of conducting molecular docking studies with this compound would be to elucidate its binding mode, affinity, and specificity for the active sites of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Such studies are crucial for rational drug design and for understanding the mechanistic details of enzyme inhibition or substrate mimicry.

Two key potential protein targets for docking studies with this compound are Pyridoxal Kinase (PDXK) and 3-hydroxyanthranilate 3,4-dioxygenase (3HAO).

Pyridoxal Kinase (PDXK): As the enzyme responsible for phosphorylating pyridoxal to its active coenzyme form, PLP, PDXK is a logical target. medcraveonline.com Docking this compound into the PDXK active site would provide insights into how it might compete with the natural substrate, pyridoxal. Key interactions would likely involve the pyridine ring, the 3-hydroxyl group, and the 4-carboxaldehyde group with amino acid residues in the substrate-binding pocket. pnas.org

3-hydroxyanthranilate 3,4-dioxygenase (3HAO): This enzyme is a target in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative conditions. nih.govnih.gov Derivatives of similar hydroxypyridine compounds have been investigated as inhibitors of 3HAO. Therefore, docking this compound could help in exploring its potential as a lead compound for designing novel 3HAO inhibitors. The interactions would likely focus on the coordination with the non-heme iron center in the active site, which is crucial for catalysis, involving residues such as histidine and glutamate. acs.orgnih.gov

The anticipated molecular interactions for this compound within an enzyme's active site would be multifaceted, leveraging its distinct functional groups:

Hydrogen Bonds: The hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or glutamic acid) or with the phosphate (B84403) group of a cofactor.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Schiff Base Formation: The aldehyde group can form a covalent, yet reversible, Schiff base (imine) with the ε-amino group of a lysine (B10760008) residue in the active site, a hallmark of many PLP-dependent enzymes. mdpi.com

Below is an interactive data table summarizing the potential molecular docking studies for this compound with these macromolecules.

Table 1: Prospective Molecular Docking Analysis of this compound This table is illustrative and based on the compound's known biological context, as specific experimental docking data is not available in the cited literature.

| Biological Macromolecule | Rationale for Docking Study | Potential Key Interactions to Investigate |

| Pyridoxal Kinase (PDXK) | To model its binding as a substrate analogue competing with pyridoxal. | Hydrogen bonding via the 3-hydroxyl group. Aromatic stacking of the pyridine ring. Interactions of the aldehyde group within the substrate pocket. |

| 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) | To explore its potential as an inhibitor. | Coordination of the hydroxyl and/or aldehyde oxygen with the active site Fe(II) ion. Hydrogen bonding with catalytic residues (e.g., His51, Glu57, His95). acs.orgnih.gov |

| Other PLP-Dependent Enzymes (e.g., Transaminases) | To understand its role as a mimic of the enzyme-bound form of pyridoxal 5'-phosphate. | Covalent Schiff base formation with an active site lysine residue. Orientation of the pyridine ring relative to catalytic residues. |

Biological Activities and Biochemical Mechanisms

Mimicry of Pyridoxal (B1214274) 5′-Phosphate (PLP) Coenzyme Function

3-Hydroxypyridine-4-carboxaldehyde is a significant compound in biochemical research, primarily due to its structural similarity to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. mdpi.com This resemblance allows it to function as an analogue, providing valuable insights into the mechanisms of PLP-dependent enzymes, which catalyze a wide array of reactions in amino acid metabolism. nih.gov

In the field of mechanistic enzymology, this compound serves as a simplified model of the more complex PLP coenzyme. PLP's catalytic prowess stems from several key functional groups, including the C4' aldehyde, the O3' phenol, and the N1 pyridine (B92270) nitrogen. researchgate.net By using analogues like this compound, which lacks the 5'-phosphate group, researchers can dissect the specific contribution of different parts of the coenzyme to the catalytic process. nih.govnih.gov The study of such analogues is crucial for understanding how enzymes utilize the coenzyme's structure to achieve rate acceleration and reaction specificity. nih.govnih.gov These model systems help clarify the roles of various substituents on the pyridine ring in enhancing catalytic efficiency. nih.gov

A cornerstone of PLP catalysis is the formation of a Schiff base, also known as an aldimine, between the aldehyde group of the coenzyme and the amino group of an amino acid substrate. this compound mimics this fundamental step by reacting with amino acids to form corresponding aldimine intermediates. nih.gov This reaction is central to the coenzyme's function, as it is the initial step in transformations like transamination, decarboxylation, and racemization. The formation of this external aldimine positions the amino acid's α-carbon for cleavage of one of its three bonds, with the enzyme's active site controlling which bond is broken. nih.gov The study of aldimine formation with analogues provides a thermodynamic and kinetic framework for understanding the more complex enzymatic reactions.

The use of PLP analogues has been instrumental in clarifying the intricate mechanisms of the enzymes that depend on it. By systematically modifying the structure of the coenzyme and observing the resulting changes in enzyme activity, scientists can deduce the function of each molecular component. For example, studies with analogues where the pyridine nitrogen is removed (e.g., 1-deazapyridoxal 5'-phosphate) have demonstrated the critical role of this nitrogen in providing resonance stabilization for carbanionic intermediates in certain reactions like transamination. researchgate.net However, these studies also revealed that for other reactions, such as those catalyzed by alanine (B10760859) racemase, the pyridine nitrogen is not essential, indicating that not all PLP enzymes require the same level of electrophilicity from the cofactor. researchgate.net Similarly, modifying the 5'-position has shown that while the phosphate (B84403) group is important for binding and orientation within the enzyme's active site, it is not universally required for coenzymatic activity across all enzymes. nih.gov This analogue-based approach allows for a detailed mapping of structure-function relationships in this diverse family of enzymes. nih.gov

Antimicrobial Activities of Derived Compounds

While this compound itself is primarily studied for its biochemical mimicry, its structural scaffold is found in various derivatives that exhibit significant antimicrobial properties. Research has focused on related compounds, such as 3-hydroxypyridine-4-ones and other pyridine derivatives, which have been synthesized and evaluated for their efficacy against a range of pathogenic microbes. nih.govnih.gov

Derivatives of the 3-hydroxypyridine (B118123) core structure have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain 3-hydroxypyridine-4-one derivatives show inhibitory effects on the growth of Staphylococcus aureus. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have revealed that specific structural and topological parameters are key to their antibacterial action. nih.govnih.gov Furthermore, other pyridine-based structures, such as certain 1,8-naphthyridine-3-carboxylic acid amides and quinolone derivatives, have shown potent bactericidal effects against both Gram-positive strains like S. aureus and Bacillus subtilis and Gram-negative bacteria like Escherichia coli. nih.govmdpi.comnih.gov

Below is a table summarizing the antibacterial activity of selected pyridine-related derivatives.

| Compound/Derivative Class | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |

| 8-amino-7-(2-carboxyethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid | Staphylococcus aureus | 0.39 µg/mL | nih.gov |

| 8-amino-7-(2-carboxyethylamino)-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid | Bacillus subtilis | 0.78 µg/mL | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21b, 21d) | Staphylococcus aureus | Similar to Linezolid | nih.gov |

| 1,8-naphthyridine-3-carboxylic acid amides | Escherichia coli | Good bactericidal action | mdpi.com |

This table is for illustrative purposes and showcases the activity of structurally related derivatives, not this compound itself.

In addition to antibacterial effects, compounds derived from the 3-hydroxypyridine structure also possess antifungal properties. Studies have shown that 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives are active against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov QSAR models have been successfully applied to these series of compounds to correlate their structural features with their antifungal potency. nih.gov Other heterocyclic systems incorporating the pyridine motif, such as certain tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acids, have also displayed significant activity against C. albicans. nih.gov

The table below highlights the antifungal activity of representative pyridine-related derivatives.

| Compound/Derivative Class | Target Fungus | Minimum Inhibitory Concentration (MIC) | Reference |

| 8-nitro-7-(2-carboxyphenylamino)-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid | Candida albicans | 0.78 µg/mL | nih.gov |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative (5a) | Candida albicans | 1.56 µg/mL | nih.gov |

| 3-Hydroxypyridine-4-one / 3-Hydroxypyran-4-one derivatives | Candida albicans | Significant inhibitory activity | nih.govnih.gov |

This table is for illustrative purposes and showcases the activity of structurally related derivatives, not this compound itself.

Anticancer Potential and Cytotoxic Effects of Derivatives and Metal Complexes

Derivatives of pyridine, including Schiff bases and their metal complexes, have demonstrated notable cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, research on structurally related pyridine carboxaldehyde derivatives provides valuable insights into their potential anticancer activity.

In Vitro Screening Against Carcinoma Cell Lines (e.g., HeLa)

The cytotoxic effects of pyridine Schiff base metal complexes have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.gov Transition metal complexes of Schiff bases derived from the condensation of 2-aminopyridine (B139424) with various aldehydes have shown potent anti-proliferative effects, with IC₅₀ values in the low micromolar range. researchgate.net For instance, certain manganese(II) complexes have been reported to inhibit the growth of HeLa cells by up to 53%. researchgate.net

Similarly, copper(II) complexes with tridentate ligands derived from pyridoxal and 2-aminomethyl pyridine have exhibited mild cytotoxicity towards HeLa and HCT cells. orientjchem.org Furthermore, a series of transition metal complexes with Schiff bases derived from pyridine carboxaldehyde and 9-ethyl-9H-carbazole-3-amine have been tested for their anti-proliferative activity. orientjchem.org Studies on glycyrrhetic acid derivatives have also identified compounds with significant inhibitory effects on the proliferation and migration of HeLa cells. nih.gov One such derivative demonstrated high antiproliferative activity against HeLa cells with an IC₅₀ value of 11.4 ± 0.2 μM. nih.gov

A hexapeptide isolated from skate cartilage has also shown dose-dependent anti-proliferation activities in HeLa cells, with an IC₅₀ of 4.81 mg/mL. mdpi.com These findings highlight the potential of pyridine-based compounds and other novel molecules in targeting cervical cancer cells.

Table 1: Cytotoxic Activity of Selected Compounds Against HeLa Cells

| Compound/Complex | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Glycyrrhetic acid derivative 3a | HeLa | 11.4 ± 0.2 μM | nih.gov |

| Hexapeptide (FIMGPY) | HeLa | 4.81 mg/mL | mdpi.com |

| Mn(II) complex | HeLa | - (53% inhibition) | researchgate.net |

| Cu(II) complex (pyridoxal-derived) | HeLa | Mildly cytotoxic | orientjchem.org |

Proposed Mechanistic Pathways of Antineoplastic Action

The antineoplastic action of these compounds is believed to occur through several mechanisms. A primary mode of action for many anticancer drugs is the inhibition of DNA synthesis or the induction of DNA damage. clinicalgate.combasicmedicalkey.com Antimetabolites, for example, mimic normal metabolic constituents to inhibit enzymes involved in DNA and RNA synthesis. clinicalgate.combasicmedicalkey.com

For some pyridine-based compounds and their metal complexes, the proposed mechanism involves the induction of apoptosis (programmed cell death). For instance, certain dehydroabietylamine (B24195) imidazole (B134444) derivatives have been shown to suppress cancer cell proliferation by inducing apoptosis. nih.gov The apoptotic process in HeLa cells treated with a glycyrrhetic acid derivative was confirmed by observing nuclear shrinkage and chromatin condensation. nih.gov This compound was also found to reduce intracellular glutathione (B108866) levels, increase calcium and reactive oxygen species (ROS) levels, and decrease the mitochondrial membrane potential, all of which contribute to cell death. nih.gov

Furthermore, the anticancer activity of some compounds is linked to their ability to arrest the cell cycle at specific phases. For example, a cadmium complex was found to inhibit DNA synthesis by blocking the G0/G1 phase of the cell cycle in SMMC-7721 cells. rsc.org The induction of apoptosis can also be mediated through the regulation of key proteins such as the Bcl-2 family and caspases. nih.govmdpi.com

Antioxidant and Tyrosinase Inhibitory Profiles of Analogues

Analogues of 3-hydroxypyridine, particularly 3-hydroxypyridin-4-one derivatives, have been investigated for their antioxidant and tyrosinase inhibitory activities.

The antioxidant properties of these compounds are often evaluated using methods such as DPPH radical scavenging assays. nih.govrsc.org Density functional theory (DFT) calculations have also been employed to study the antioxidant activity of kojic acid and 3-hydroxypyridine-4-one derivatives. nih.gov These studies have identified compounds with significant antioxidant potential, with the sequential proton loss electron transfer (SPLET) mechanism being suggested as the preferred mode of action. nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields. rsc.org Several 3-hydroxypyridin-4-one derivatives have been identified as potent tyrosinase inhibitors. For instance, a derivative with a 4-OH-3-OCH₃ substitution exhibited an IC₅₀ value of 25.82 μM against tyrosinase, which is comparable to the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov Another study on 3-hydroxypyridine-4-one benzyl (B1604629) hydrazide derivatives reported compounds with tyrosinase inhibitory IC₅₀ values in the range of 25.29 to 64.13 μM. nih.govrsc.org The lipophilicity of the substituents on the 3-hydroxypyridin-4-one ring has been found to be a dominant factor in controlling their ability to inhibit mammalian tyrosine hydroxylase. nih.gov

Table 2: Tyrosinase Inhibitory and Antioxidant Activities of 3-Hydroxypyridin-4-one Analogues

| Compound/Derivative | Activity | IC₅₀ / EC₅₀ Value | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one derivative (6b) | Tyrosinase Inhibition | IC₅₀ = 25.82 μM | nih.govnih.gov |

| 3-Hydroxypyridin-4-one benzyl hydrazide (6i) | Tyrosinase Inhibition | IC₅₀ = 25.29 μM | nih.govrsc.org |

| 3-Hydroxypyridin-4-one benzyl hydrazide derivatives | Antioxidant (DPPH) | EC₅₀ = 0.039 - 0.389 mM | nih.govrsc.org |

Molecular Interactions with Biological Targets and Binding Affinity Analysis

Molecular docking studies have been instrumental in elucidating the interactions between 3-hydroxypyridine derivatives and their biological targets. These computational techniques help to predict the binding orientation and affinity of a ligand within the active site of a protein. cmjpublishers.com

In the context of tyrosinase inhibition, molecular docking has shown that potent inhibitors, such as the 3-hydroxypyridin-4-one derivative 6b, can fit properly into the enzyme's binding pocket and interact with key residues. nih.govnih.gov Similarly, for the benzyl hydrazide derivative 6i, docking results indicated hydrogen bonding with crucial residues like His85 and His244, which are important for the catalytic activity of the tyrosinase enzyme. nih.gov The hydroxyl group of the dihydroxypyridinone ring was also found to form hydrogen bonds with Asn81 and Cys83 residues. nih.gov

The binding affinity of these compounds is a critical determinant of their biological activity. For pyridine-4-carbohydrazide Schiff base derivatives, binding constants (Kb) with DNA have been determined to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values indicating spontaneous interactions. cmjpublishers.com For nonapeptide analogues containing (R)-3-hydroxybutanoate, binding affinity to a class I major histocompatibility complex (MHC) protein was determined through in vitro stabilization assays, demonstrating that modifications to the peptide backbone can be made without significantly impairing MHC binding. nih.gov

These molecular interaction studies provide a rational basis for the observed biological activities and guide the design of new, more potent derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in the Synthesis of Complex Organic Molecules

3-Hydroxypyridine-4-carboxaldehyde serves as an important strategic building block for the creation of more complex molecules. nih.gov Its utility is rooted in the reactivity of its functional groups, which can undergo various chemical transformations such as oxidation, reduction, and substitution. This allows for its incorporation into a wide range of molecular scaffolds. The compound is recognized as a useful analogue of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, which makes it significant in mechanistic studies. wikipedia.org

The unique structure of this compound makes it a precursor in the synthesis of specialized dyes and fine chemicals. wikipedia.org Its inherent fluorescent properties are a key feature that is exploited in the development of novel dyestuffs. wikipedia.org Furthermore, its derivatives are used in the agrochemical industry for synthesizing products aimed at crop protection. lookchem.com The versatility of the compound also extends to the production of other specialty chemicals tailored for specific industrial requirements. lookchem.com

The 3-hydroxypyridinone structural unit, closely related to this compound, is a key component in polymer chemistry, particularly for creating polymers with specific functionalities. A notable application involves the synthesis of polymers containing 3-hydroxypyridin-4-one (HPO) bidentate ligands designed for the treatment of iron overload. nih.gov In this process, the core structure is incorporated into a polymer backbone, often through copolymerization with reagents like acryloyl chloride. nih.gov The resulting polymers function as effective iron chelators. nih.gov The structural irregularity introduced by these units can influence the polymer's crystallinity. nih.gov

Catalytic Roles in Organic Transformations

This compound plays a role in catalysis, primarily by mimicking the function of pyridoxal 5'-phosphate (PLP), a crucial coenzyme in a variety of enzymatic reactions. Its mechanism of action involves the formation of an imine, or Schiff's base, with amino acids. This process is central to transamination reactions, where the compound can form aldimine intermediates, providing valuable insights into the mechanisms of enzymes that rely on the PLP coenzyme. This biomimetic catalytic activity makes it a significant tool in the study of enzyme kinetics and reaction pathways.

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. upf.edu The hydroxyl group of this compound enhances its ability to coordinate with metal ions, making it a suitable organic linker for the fabrication of such structures. It has been specifically noted for its role in forming coordination polymers with metals like Zn(II) and in the construction of polyoxometalate-based frameworks (POMOFs). mdpi.com The ability of its functional groups to bind to metal centers allows for the creation of diverse and intriguing architectures, including 3D frameworks that can be interpenetrating or non-interpenetrating depending on the coordination geometry and other ligands present. mdpi.com These materials are of great interest for their potential applications in gas storage, separation, and photoluminescence. upf.edumdpi.com

Development of Fluorescent Probes and Dyestuffs

This compound, also known as 3-Hydroxyisonicotinaldehyde (HINA), is notable for its use in developing fluorescent probes and dyestuffs. wikipedia.orgnih.gov While its relationship to vitamin B6 has been studied since the 1950s, its fluorescent properties were not detailed until 2020. wikipedia.org The molecule's structure incorporates a push-pull fluorophore, a common feature in many fluorescent compounds, which is the basis for its optical properties. wikipedia.org This makes it a valuable scaffold for creating new analytical tools for various scientific applications. nih.gov

In 2020, this compound was reported to be the green-emitting fluorophore with the lowest known molecular weight. wikipedia.org In aqueous solutions with a pH above 7.1, the compound exists in its anionic form and exhibits distinct fluorescent properties. wikipedia.org It displays a maximum emission wavelength (λem,max) of 525 nm, which corresponds to green light. wikipedia.org The quantum yield for this emission is 15%, with a fluorescence lifetime of 1.0 ns. wikipedia.org The significant difference between the absorption and emission peaks, known as the Stokes shift, is 6900 cm⁻¹, a typical value for push-pull dyes. wikipedia.org In acidic conditions, the fluorescence is less intense and shifts towards blue. wikipedia.org

Photophysical Properties of this compound (Anionic Form, pH > 7.1)

| Property | Value |

|---|---|

| Absorbance Peak (λabs) | 385 nm |

| Emission Peak (λem,max) | 525 nm |

| Fluorescence Color | Green |

| Quantum Yield (Φ) | 15% |

| Fluorescence Lifetime (τ) | 1.0 ns |

| Stokes Shift | 6900 cm⁻¹ |

Data sourced from Wikipedia. wikipedia.org

Application in Biomolecule Detection and Quantification (e.g., Cysteine)

The unique fluorescent properties of this compound (HINA) make it a valuable tool in the field of analytical biochemistry, particularly for the detection and quantification of specific biomolecules. wikipedia.org Its utility as a low molecular weight, water-soluble dye allows for its application in aqueous biological systems. wikipedia.org A primary example of its application is in the detection of the amino acid L-cysteine. wikipedia.org

The detection mechanism is rooted in the reaction between the aldehyde group of HINA and the primary amine of an amino acid to form an imine, commonly known as a Schiff base. wikipedia.org This reaction is analogous to the mechanism of pyridoxal 5'-phosphate (a form of vitamin B6), for which HINA serves as a simple but effective mimic. wikipedia.org The formation of the Schiff base with cysteine leads to changes in the photophysical properties of the HINA molecule, which can be monitored to quantify the concentration of the amino acid.

The fluorescence of HINA is pH-dependent. In aqueous solutions with a pH above 7.1, the compound exists in its anionic form, which is highly fluorescent, emitting a green light with a maximum emission wavelength at 525 nm. wikipedia.org This distinct emission upon reaction makes HINA a selective fluorogenic probe. The intensity of the fluorescence can be correlated to the concentration of the target biomolecule, allowing for its quantification. wikipedia.org

Table 1: Photophysical Properties of this compound (Anionic Form, pH > 7.1)

| Property | Value | Reference |

|---|---|---|

| Absorbance Peak (λabs) | 385 nm | wikipedia.org |

| Emission Peak (λem) | 525 nm | wikipedia.org |

| Quantum Yield (Φ) | 15% | wikipedia.org |

| Emission Lifetime (τ) | 1.0 ns | wikipedia.org |

| Stokes Shift | 6900 cm-1 | wikipedia.org |

Design Principles of Push-Pull Fluorophores

The fluorescence of this compound is a direct result of its molecular architecture, which exemplifies the design principles of a "push-pull" fluorophore. wikipedia.org This design, also known as a donor-π-acceptor (D-π-A) system, is a fundamental concept in the development of a wide range of organic dyes and functional materials. rsc.orgnih.govresearchgate.net

The core principle involves three key components:

An Electron-Donating Group (D - the "push"): This is an atom or functional group that is rich in electrons and can donate electron density into the conjugated system.

An Electron-Withdrawing Group (A - the "pull"): This is an atom or functional group that is electron-deficient and pulls electron density from the conjugated system.

A π-Conjugated Bridge: This is typically an aromatic or unsaturated system that connects the donor and acceptor groups, facilitating the movement of electrons between them. rsc.org

In the structure of this compound, the hydroxyl (-OH) group serves as the electron donor, the aldehyde (-CHO) group acts as the electron acceptor, and the pyridine (B92270) ring functions as the π-bridge.

Table 2: Donor-π-Acceptor Components of this compound

| Component | Designation | Group in this compound |

|---|---|---|

| Electron Donor | D ("Push") | Hydroxyl Group (-OH) |

| π-Conjugated Bridge | π | Pyridine Ring |

| Electron Acceptor | A ("Pull") | Aldehyde Group (-CHO) |

Upon absorption of light, an electron is promoted to an excited state. In a push-pull system, this excitation results in a significant redistribution of electron density, creating a large change in the molecule's dipole moment. This phenomenon is known as intramolecular charge transfer (ICT). rsc.orgacs.orgrsc.org The ICT state is stabilized by polar solvents, which leads to a characteristic property of many push-pull dyes known as solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. rsc.orgnih.gov

A key consequence of the push-pull design is often a large Stokes shift, which is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. wikipedia.orgnih.gov The significant structural relaxation and charge redistribution in the excited state before fluorescence occurs means the emitted photon has considerably less energy than the absorbed photon. For HINA, the observed Stokes shift is a substantial 6900 cm⁻¹, a typical feature for push-pull dyes. wikipedia.org By systematically modifying the donor, acceptor, and π-bridge components, the photophysical properties, including absorption/emission wavelengths, quantum yield, and environmental sensitivity, can be precisely tuned for specific applications in materials science and bioimaging. rsc.orgacs.org

Development and Characterization of Analogues and Functionalized Derivatives

Design and Synthesis of Schiff Base Derivatives